molecular formula C16H14Cl2FNO2 B3925604 2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)propanamide CAS No. 6380-19-4

2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)propanamide

Cat. No. B3925604
CAS RN: 6380-19-4
M. Wt: 342.2 g/mol
InChI Key: PCFCEWSQHINEPG-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)propanamide, also known as DCFP, is a synthetic compound that belongs to the family of herbicides. It has been widely used in agriculture to control the growth of weeds in crops. However, recent research has shown that DCFP has potential applications in the field of medicine as well.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)propanamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are molecules that play a role in pain and inflammation. By inhibiting FAAH, this compound may increase the levels of endocannabinoids in the body, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the growth of cancer cells in vitro and in vivo. This compound has also been shown to protect against neurotoxicity in animal models. In addition, this compound has been shown to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)propanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of endocannabinoids in pain and inflammation. However, one limitation of using this compound is that it has been shown to have off-target effects, which may complicate the interpretation of results.

Future Directions

There are a number of future directions for research on 2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)propanamide. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the efficacy of this compound as a cancer treatment and to identify the optimal dosing regimen. Another area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the neuroprotective effects of this compound and to identify the optimal dosing regimen. Finally, further studies are needed to better understand the off-target effects of this compound and to develop strategies to minimize these effects.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)propanamide has been found to have potential applications in the field of medicine. It has been shown to have anticancer properties and has been studied for its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential neuroprotective effects and has been shown to protect against neurotoxicity in animal models.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(4-fluorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2FNO2/c1-10(22-15-7-4-12(17)8-14(15)18)16(21)20-9-11-2-5-13(19)6-3-11/h2-8,10H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFCEWSQHINEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)F)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387595
Record name 2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6380-19-4
Record name 2-(2,4-dichlorophenoxy)-N-(4-fluorobenzyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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